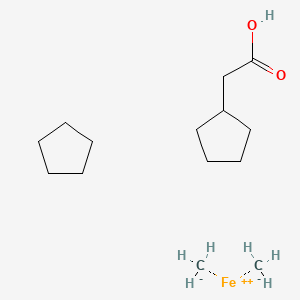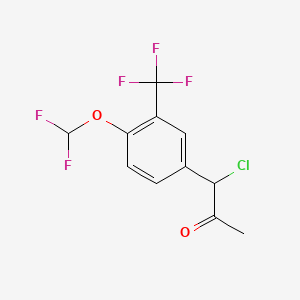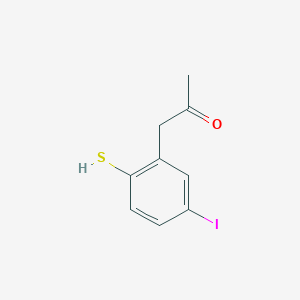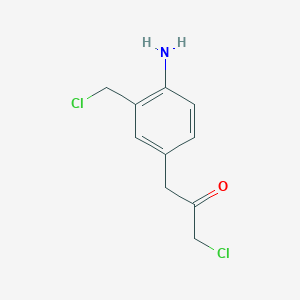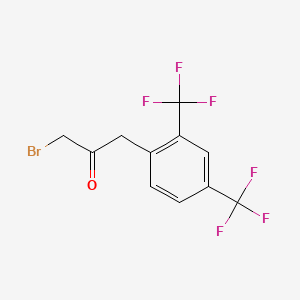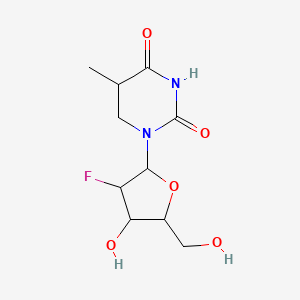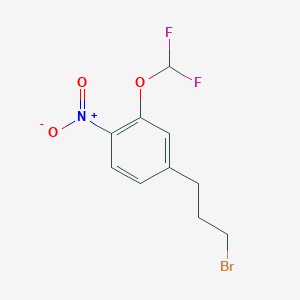
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene typically involves multiple steps:
Bromination: The bromopropyl group can be introduced via a bromination reaction. This can be done by reacting the nitro compound with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Methoxylation: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C), iron powder with hydrochloric acid, and sodium borohydride.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Reduction: The major product is the corresponding aniline derivative.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene depends on its specific application
Nitro Group: Can undergo reduction to form reactive intermediates that interact with cellular components.
Bromopropyl Group: Can participate in alkylation reactions, modifying proteins or nucleic acids.
Difluoromethoxy Group: Can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromopropyl)-4-nitrobenzene: Lacks the difluoromethoxy group, which may affect its reactivity and applications.
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
1-(3-Bromopropyl)-3-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of difluoromethoxy, affecting its electronic properties and interactions.
Uniqueness
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the difluoromethoxy group can enhance its lipophilicity and influence its interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H10BrF2NO3 |
|---|---|
Poids moléculaire |
310.09 g/mol |
Nom IUPAC |
4-(3-bromopropyl)-2-(difluoromethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C10H10BrF2NO3/c11-5-1-2-7-3-4-8(14(15)16)9(6-7)17-10(12)13/h3-4,6,10H,1-2,5H2 |
Clé InChI |
LNWMPHNABRDYRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCBr)OC(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


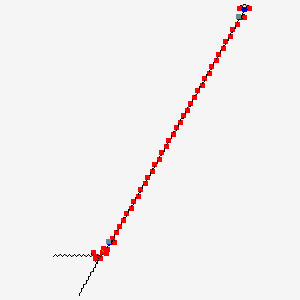
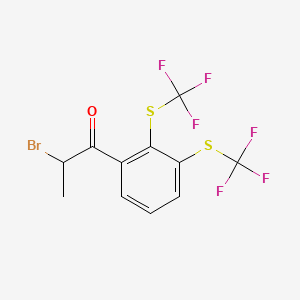

![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)

![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
